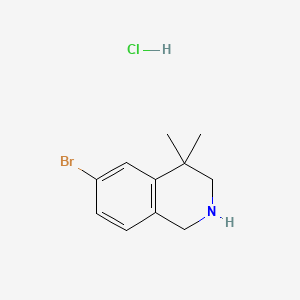
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the compound’s stability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar N-alkylation techniques. The process may include purification steps such as recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of tetrahydroisoquinoline, which can be further utilized in different chemical syntheses.
科学的研究の応用
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways.
類似化合物との比較
Similar Compounds
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: Similar in structure but with slight variations in the chemical formula.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure.
Uniqueness
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1203684-61-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15BrClN
- Molecular Weight : 276.60 g/mol
- Boiling Point : Not available
- Solubility : Moderately soluble in water (0.0176 mg/ml) .
Antitumor Activity
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant antitumor activities. For instance, compounds similar to 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline have shown effectiveness against various cancer cell lines:
- IC50 Values : The IC50 values for related compounds can range from nanomolar to micromolar concentrations depending on the specific tumor type and mechanism of action .
Neuroprotective Effects
Research suggests that tetrahydroisoquinoline derivatives may possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
Some studies have reported antimicrobial effects associated with tetrahydroisoquinoline compounds. These compounds may inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at specific positions on the isoquinoline ring can significantly influence potency and selectivity against target enzymes or receptors .
Case Studies and Research Findings
- Antitumor Activity Study :
- Neuroprotective Study :
- Antimicrobial Study :
Summary of Biological Activities
特性
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJBLSRAXGBGRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)Br)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745150 |
Source


|
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-61-0 |
Source


|
| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













